molecular formula C18H26N2O6S B2552279 6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798679-27-2

6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2552279
CAS RN: 1798679-27-2
M. Wt: 398.47
InChI Key: IJGZRQXZJAOYHF-UHFFFAOYSA-N
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Description

The compound "6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, properties, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which can proceed both chemically and electrochemically. The electrochemical method offers milder conditions and higher yields . Similarly, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds has been studied to develop a method for synthesizing 1′-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles, with electrochemical synthesis proving more regioselective and yielding analytically pure products .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as demonstrated by the crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime. This molecule was found to be nonplanar with the piperidine ring exhibiting a chair conformation and the pyridine ring forming a significant dihedral angle with the benzene ring .

Chemical Reactions Analysis

The reactivity of similar compounds can vary depending on the substituents present. For instance, 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol undergoes Knoevenagel reactions with aromatic aldehydes to yield different products based on the substituents in the aldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by their substituents. For example, the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines exhibit potent antiviral activity, with the 6-methylsulfonyl analog showing less perturbation to HeLa cell metabolism compared to its halogenated counterparts . Additionally, the oxidation of sulfur-containing ligands can affect the spin-crossover behavior and crystallographic phase changes in iron(II) complexes, as seen with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the synthesis of iron(II) complexes with sulfur-containing ligands, highlighting the impact of oxidation states on their chemical behavior and potential applications in materials science (Cook et al., 2015).
  • Microwave-assisted synthesis techniques have been explored for producing polysubstituted 4H-pyran derivatives, demonstrating the efficiency of this method in creating complex molecules with potential anticancer activity (Hadiyal et al., 2020).
  • Research on the addition-rearrangement of aryl- and alkoxysulfonyl isocyanates with methyl-substituted 2H-pyrans has been conducted to selectively synthesize functionalized piperidones, revealing insights into reaction mechanisms and synthetic strategies (Jao et al., 1996).

Applications in Drug Design and Material Science

  • Studies on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have explored their selectivity towards 5-HT7 receptors versus a multireceptor profile, indicating their potential as CNS disorder treatments (Canale et al., 2016).
  • Research on piperidine and piperidones as corrosion inhibitors for copper in H2SO4 has shown significant efficacy, suggesting applications in corrosion prevention and material protection (Sankarapapavinasam et al., 1991).

properties

IUPAC Name

6-methyl-4-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-13-11-16(12-17(21)25-13)26-15-5-7-19(8-6-15)18(22)14-3-9-20(10-4-14)27(2,23)24/h11-12,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGZRQXZJAOYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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